tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring with two hydroxyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate typically involves the protection of the pyrrolidine nitrogen followed by the introduction of the tert-butyl ester group. One common method is to start with (3S)-3,4-dihydroxypyrrolidine and react it with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of tosylates or other substituted derivatives.
Scientific Research Applications
tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The hydroxyl groups and the ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate: Lacks one hydroxyl group compared to the target compound.
tert-Butyl (3S)-4-hydroxypyrrolidine-1-carboxylate: Similar but with the hydroxyl group at a different position.
tert-Butyl (3S)-3,4-dimethoxypyrrolidine-1-carboxylate: Methoxy groups instead of hydroxyl groups.
Uniqueness
tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate is unique due to the presence of two hydroxyl groups on the pyrrolidine ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQBMZDVBHSLW-PKPIPKONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C(C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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